molecular formula C20H26N4O3 B2677348 N1-(2-cyanophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034509-47-0

N1-(2-cyanophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2677348
CAS No.: 2034509-47-0
M. Wt: 370.453
InChI Key: FUVBNXSGTCVMLF-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
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Biological Activity

N1-(2-cyanophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, often referred to as ATC-CMB-182, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Molecular Formula: C20_{20}H26_{26}N4_{4}O3_{3}
  • Molecular Weight: 370.4 g/mol
  • CAS Number: 2034509-47-0

This structure features an oxamide group linked to a 2-cyanophenyl moiety and a tetrahydro-2H-pyran ring substituted with a piperidine derivative. The presence of these functional groups is significant for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: It could interact with various receptors, altering their signaling pathways and leading to physiological effects.
  • Antiviral Activity: Similar compounds in the oxamide class have shown promise as inhibitors of viral entry, particularly against HIV by blocking the gp120-CD4 interaction .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit potent antiviral properties. For instance, studies have demonstrated that certain oxamide derivatives can inhibit HIV entry at low micromolar concentrations . These findings suggest that ATC-CMB-182 may share similar properties, warranting further investigation.

Antimicrobial and Anticancer Activity

Other studies have explored the broader biological activities of related compounds:

  • Antimicrobial: Some oxamide derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibiotics .
  • Anticancer: Research has highlighted the anticancer properties of piperidine-containing compounds, which may be relevant for ATC-CMB-182's activity against tumor cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound. These studies typically involve:

Study TypeTarget Cell LineConcentration Range (µM)Observations
Cytotoxicity AssayHeLa Cells0.1 - 100Dose-dependent cell viability reduction observed.
Antiviral AssayHIV-infected Cells0.01 - 10Significant inhibition of viral replication at low doses.

In Vivo Studies

Preliminary in vivo studies using animal models are essential for assessing the pharmacokinetics and therapeutic potential of ATC-CMB-182. These studies will focus on:

  • Toxicology Assessment: Evaluating the safety profile.
  • Efficacy Trials: Testing therapeutic effects in disease models.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c21-13-16-3-1-2-4-18(16)23-20(26)19(25)22-14-15-5-9-24(10-6-15)17-7-11-27-12-8-17/h1-4,15,17H,5-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVBNXSGTCVMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.